An In-Depth Technical Guide to 2,4-Dichloro-5-fluoropyrrolo[2,1-f]triazine and its Core Scaffold
An In-Depth Technical Guide to 2,4-Dichloro-5-fluoropyrrolo[2,1-f]triazine and its Core Scaffold
Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold - A Privileged Core in Modern Drug Discovery
The pyrrolo[2,1-f][1][2]triazine nucleus is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold". Its structure is an integral component of numerous biologically active molecules, ranging from potent kinase inhibitors in oncology to broad-spectrum antiviral agents.[2][3] The scaffold's unique electronic and steric properties allow it to effectively mimic the binding motifs of endogenous ligands, particularly in the ATP-binding pockets of kinases.[4] This has led to the development of several clinical candidates and approved drugs.[3][5] This guide will provide a detailed technical overview of the 2,4-dichloro-pyrrolo[2,1-f]triazine, a key intermediate for the synthesis of diverse compound libraries, and will further explore the chemical and biological profile of its 5-fluoro derivative.
The Core Intermediate: 2,4-Dichloropyrrolo[2,1-f]triazine
The 2,4-dichloro substituted pyrrolo[2,1-f]triazine is a pivotal building block for the elaboration of more complex molecules. The two chlorine atoms at the 2 and 4 positions of the triazine ring are susceptible to nucleophilic substitution, allowing for the systematic introduction of various functional groups to explore structure-activity relationships (SAR).
Chemical Structure and Physicochemical Properties
The foundational structure of 2,4-dichloropyrrolo[2,1-f]triazine is depicted below, followed by a table summarizing its key physicochemical properties.
Caption: Chemical Structure of 2,4-Dichloropyrrolo[2,1-f]triazine
| Property | Value | Source |
| Molecular Formula | C₆H₃Cl₂N₃ | [2] |
| Molecular Weight | 188.01 g/mol | [2] |
| CAS Number | 918538-05-3 | [2][6] |
| IUPAC Name | 2,4-dichloropyrrolo[2,1-f][1][2]triazine | [2] |
| SMILES | C1=CN2C(=C1)C(=NC(=N2)Cl)Cl | [2] |
| XLogP3 | 2.3 | [2] |
Synthesis of the Pyrrolo[2,1-f][1][2][3]triazine Core
The synthesis of the pyrrolo[2,1-f][1][2]triazine scaffold can be achieved through various synthetic routes, often starting from either a pyrrole or a triazine precursor.[3][5] A common approach involves the construction of the triazine ring onto a pre-functionalized pyrrole.
Illustrative Synthetic Protocol for the 2,4-Dichloro Scaffold
A general and efficient synthesis of the 2,4-dichloro-pyrrolo[2,1-f]triazine intermediate often starts from a suitable pyrrole derivative. The following is a representative, multi-step synthetic workflow.
Caption: General Synthetic Workflow for the 2,4-Dichloropyrrolo[2,1-f]triazine Core
Step-by-Step Methodology:
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N-Amination of a Pyrrole Precursor: A suitably substituted pyrrole is N-aminated using an aminating agent such as O-(diphenylphosphinyl)hydroxylamine or O-(mesitylenesulfonyl)hydroxylamine to yield the corresponding N-aminopyrrole.[5]
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Cyclization to Form the Triazinone Ring: The N-aminopyrrole undergoes cyclization with a one-carbon synthon, such as formamidine acetate, to construct the triazine ring, resulting in a pyrrolo[2,1-f][1][2]triazin-4-one intermediate.[5]
-
Chlorination to Yield the Dichloro-Derivative: The pyrrolotriazinone is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the ketone to the chloride and introduce the second chlorine atom, affording the final 2,4-dichloropyrrolo[2,1-f]triazine.[5]
The Target Compound: 2,4-Dichloro-5-fluoropyrrolo[2,1-f]triazine - A Technical Perspective
While the 2,4-dichloro-pyrrolo[2,1-f]triazine is a known chemical entity, a comprehensive literature search did not yield specific experimental data, including a CAS number or detailed synthetic protocols, for its 5-fluoro derivative. However, based on established synthetic methodologies for substituted pyrroles and the known reactivity of the pyrrolo[2,1-f]triazine system, a plausible synthetic route and the expected properties of this compound can be projected.
Proposed Chemical Structure
Caption: Proposed Structure of 2,4-Dichloro-5-fluoropyrrolo[2,1-f]triazine
Hypothesized Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₆H₂Cl₂FN₃ |
| Molecular Weight | 206.00 g/mol |
Projected Synthetic Approach
The synthesis of 2,4-dichloro-5-fluoropyrrolo[2,1-f]triazine would likely necessitate the preparation of a 3-fluoropyrrole intermediate.
-
Synthesis of a 3-Fluoro-2-formylpyrrole: This could potentially be achieved through electrophilic fluorination of a suitable 2-formylpyrrole precursor or by constructing the pyrrole ring with the fluorine substituent already in place.
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Conversion to the Pyrrolotriazine Core: The resulting 3-fluoro-2-formylpyrrole would then undergo a similar reaction sequence as described for the unsubstituted analog, involving N-amination, cyclization, and subsequent chlorination.
Reactivity and Synthetic Utility
The primary utility of 2,4-dichloro-5-fluoropyrrolo[2,1-f]triazine in drug discovery lies in the differential reactivity of the two chlorine atoms. The C4-chloro group is generally more susceptible to nucleophilic aromatic substitution than the C2-chloro group. This allows for selective and sequential functionalization.
Caption: Sequential Nucleophilic Substitution on the Pyrrolotriazine Core
This sequential substitution strategy is invaluable for creating a diverse library of compounds for biological screening. For instance, an amine can be introduced at the C4 position, followed by the introduction of a different nucleophile at the C2 position.
Biological Significance and Therapeutic Potential
Derivatives of the pyrrolo[2,1-f][1][2]triazine scaffold have demonstrated potent inhibitory activity against a range of protein kinases implicated in cancer, such as VEGFR-2, EGFR, c-Met, and ALK.[3][4][7] The introduction of a fluorine atom at the 5-position of the pyrrole ring can have several beneficial effects on the pharmacological properties of a molecule:
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, potentially influencing binding interactions with the target protein.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and the introduction of fluorine at a metabolically labile position can block oxidative metabolism, thereby increasing the compound's half-life.
-
Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its cell permeability and oral bioavailability.
Given these properties, 2,4-dichloro-5-fluoropyrrolo[2,1-f]triazine is a highly promising, albeit currently not widely available, building block for the development of novel kinase inhibitors with potentially improved efficacy, selectivity, and pharmacokinetic profiles.
Safety and Handling
Specific safety data for 2,4-dichloro-5-fluoropyrrolo[2,1-f]triazine is not available. However, as a chlorinated heterocyclic compound, it should be handled with appropriate precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. It is likely to be an irritant to the skin, eyes, and respiratory tract.
Conclusion
The pyrrolo[2,1-f][1][2]triazine scaffold is a cornerstone in the design of targeted therapeutics, particularly in oncology. The 2,4-dichloro derivative serves as a versatile intermediate for accessing a wide array of analogs. While 2,4-dichloro-5-fluoropyrrolo[2,1-f]triazine is not yet a commercially available or well-documented compound, its potential as a building block for novel kinase inhibitors is significant. The strategic introduction of a fluorine atom at the 5-position offers a promising avenue for fine-tuning the pharmacological properties of this important class of molecules. Further research into the synthesis and characterization of this and other novel derivatives is warranted to fully exploit the therapeutic potential of the pyrrolo[2,1-f][1][2]triazine core.
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